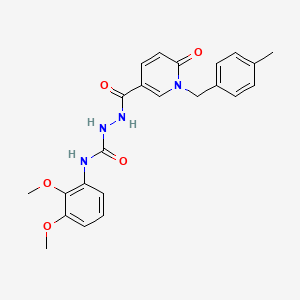![molecular formula C18H16N2O4S B2742996 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 451514-21-9](/img/structure/B2742996.png)
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that features multiple functional groups. It integrates structural elements from quinoline and benzoisothiazolone frameworks, known for their extensive applications in medicinal chemistry and material science. This compound is distinguished by its structural complexity and potential for diverse chemical reactivity.
Wirkmechanismus
Target of Action
The compound, also known as 2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, is a derivative of 3,4-dihydroquinazolinone (DHQ), a highly valued scaffold in medicinal chemistry . Compounds containing the DHQ moiety have been reported to exhibit biological activity against a wide range of therapeutic targets . .
Mode of Action
Compounds containing the dhq moiety have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the dhq moiety have been reported to affect a wide range of biochemical pathways .
Result of Action
Compounds containing the dhq moiety have been reported to have various effects, including anti-hiv, anti-psychotic, anti-cancer, and anti-microbial activities, as well as potential for the treatment of cardiovascular and anti-inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic synthesis
Industrial Production Methods: Industrial production would likely involve optimization of the laboratory-scale synthesis process, focusing on yield improvement and cost-effectiveness. Scaling up involves reactor design to maintain the specific conditions required for each step, and ensuring environmental and safety regulations are met.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation at the quinoline moiety or other reactive sites.
Reduction: Selective reduction reactions could be employed to modify specific parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions influenced by the quinoline and benzoisothiazolone rings.
Common Reagents and Conditions:
Oxidizing agents like permanganate or peroxide
Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst
Substitution reactions may use reagents like halogens, acids, or bases under controlled temperatures and pH levels
Major Products:
Oxidation and reduction reactions yield various oxidized or reduced derivatives
Substitution reactions may produce a range of halogenated or otherwise substituted products, depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry.
Biology and Medicine:
Industry: Possible uses in material science for creating novel polymers or as intermediates in the manufacture of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Similar scaffold but without the additional oxoethyl group
Quinoline derivatives: Variations in the substituents on the quinoline ring
Benzoisothiazolone derivatives: Different substitution patterns on the benzoisothiazolone core
Uniqueness: What sets 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide apart is the combination of its functional groups, providing unique reactivity and biological activity profiles.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-11-5-7-13-6-1-3-9-15(13)19)12-20-18(22)14-8-2-4-10-16(14)25(20,23)24/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFILYNYIMIMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,20-Dimethoxyhexacyclo[17.8.0.0^{2,11}.0^{3,8}.0^{13,17}.0^{22,27}]heptacosa-1(19),2,4,6,8,10,13(17),15,20,22,24,26-dodecaene](/img/structure/B2742914.png)

![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2742918.png)

![8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2742922.png)
![N-(4-acetylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2742923.png)




![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B2742936.png)
